molecular formula C7H7ClN2O B12944249 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

Cat. No.: B12944249
M. Wt: 170.59 g/mol
InChI Key: GPKXXSMCVIIYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyrazole rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-4-chloropyridine with appropriate reagents to form the pyrrolopyrazole structure. Industrial production methods often involve multi-step synthesis, including cyclization and functional group transformations, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Scientific Research Applications

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

3-chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbaldehyde

InChI

InChI=1S/C7H7ClN2O/c8-7-5(4-11)9-10-3-1-2-6(7)10/h4H,1-3H2

InChI Key

GPKXXSMCVIIYHR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=NN2C1)C=O)Cl

Origin of Product

United States

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